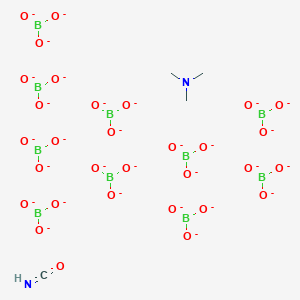
Isocyanato(trimethylamino)octahydrodecaborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanato(trimethylamino)octahydrodecaborate, also known as ITAB, is a boron-containing compound that has been studied for its potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of Isocyanato(trimethylamino)octahydrodecaborate is not fully understood. However, it is believed that Isocyanato(trimethylamino)octahydrodecaborate interacts with biological membranes, including cell membranes, and can cross them due to its lipophilicity. Once inside the cell, Isocyanato(trimethylamino)octahydrodecaborate may interact with various cellular components, including proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Isocyanato(trimethylamino)octahydrodecaborate can induce cell death in cancer cells. However, the exact mechanism of this effect is not fully understood. Isocyanato(trimethylamino)octahydrodecaborate has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Isocyanato(trimethylamino)octahydrodecaborate is its ability to cross biological membranes, which makes it a potential drug delivery system. However, its lipophilicity can also make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. Additionally, the toxicity of Isocyanato(trimethylamino)octahydrodecaborate has not been fully studied, which can limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of Isocyanato(trimethylamino)octahydrodecaborate. One potential direction is the development of Isocyanato(trimethylamino)octahydrodecaborate-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the synthesis of new materials using Isocyanato(trimethylamino)octahydrodecaborate as a building block. Additionally, the study of Isocyanato(trimethylamino)octahydrodecaborate's mechanism of action and toxicity in vivo could provide valuable insights into its potential applications.
Métodos De Síntesis
Isocyanato(trimethylamino)octahydrodecaborate can be synthesized by reacting trimethylamine with octahydrodecaborate and phosgene. The reaction results in the formation of Isocyanato(trimethylamino)octahydrodecaborate as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Isocyanato(trimethylamino)octahydrodecaborate has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and nuclear medicine. In medicinal chemistry, Isocyanato(trimethylamino)octahydrodecaborate has been investigated as a potential drug delivery system due to its ability to cross biological membranes. In materials science, Isocyanato(trimethylamino)octahydrodecaborate has been studied as a potential building block for the synthesis of new materials due to its unique boron-containing structure. In nuclear medicine, Isocyanato(trimethylamino)octahydrodecaborate has been investigated as a potential radiopharmaceutical due to its ability to bind to radioactive isotopes.
Propiedades
Número CAS |
122423-75-0 |
|---|---|
Nombre del producto |
Isocyanato(trimethylamino)octahydrodecaborate |
Fórmula molecular |
C4H10B10N2O31-30 |
Peso molecular |
690.3 g/mol |
InChI |
InChI=1S/C3H9N.CHNO.10BO3/c1-4(2)3;2-1-3;10*2-1(3)4/h1-3H3;2H;;;;;;;;;;/q;;10*-3 |
Clave InChI |
YYCZQKPMOWSHTJ-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].CN(C)C.C(=N)=O |
SMILES canónico |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].CN(C)C.C(=N)=O |
Sinónimos |
isocyanato(trimethylamino)octahydro-closo-decaborate(1-) isocyanato(trimethylamino)octahydrodecaborate ITODB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
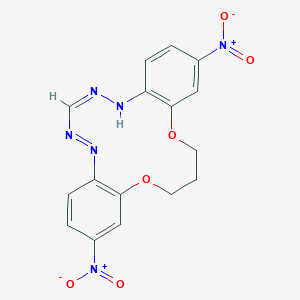
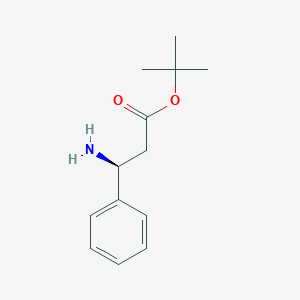
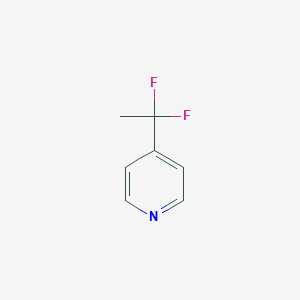
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
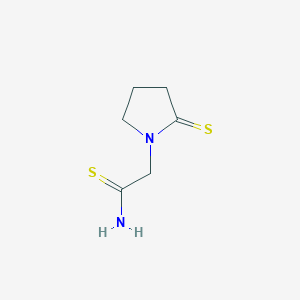
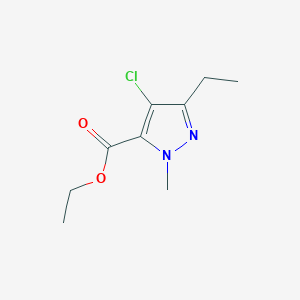
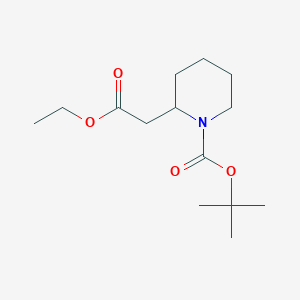
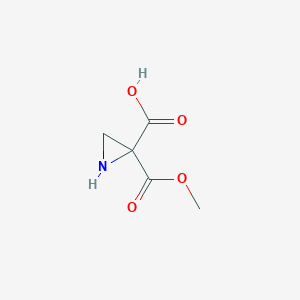
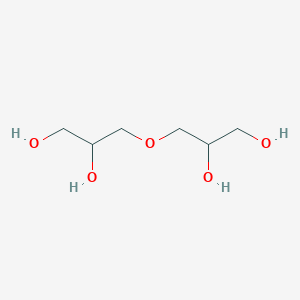
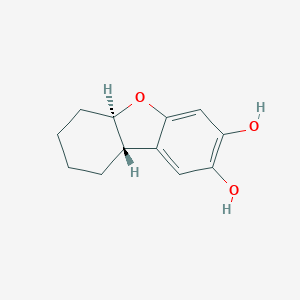
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)